Sulfo-Cyanine3 tetrazine extinction coefficient and quantum yield
Sulfo-Cyanine3 tetrazine extinction coefficient and quantum yield
This technical guide details the physicochemical properties, photophysics, and experimental application of Sulfo-Cyanine3 tetrazine , a water-soluble fluorophore designed for bioorthogonal chemistry.
Photophysics, Kinetics, and Bioorthogonal Application
Executive Summary
Sulfo-Cyanine3 tetrazine (Sulfo-Cy3-Tet) is a hydrophilic, yellow-emitting fluorophore functionalized with a methyltetrazine moiety.[1][2] It is engineered for Inverse Electron Demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene, TCO).[][4]
Unlike "turn-on" probes in the green spectrum (e.g., Tetrazine-BODIPY), Sulfo-Cy3-Tetrazine exhibits constitutive fluorescence with a modest quantum yield (
Physicochemical & Photophysical Specifications
The following values represent the consensus data for high-purity (>95%) Sulfo-Cyanine3 tetrazine.
Table 1: Core Technical Parameters
| Parameter | Value | Unit | Notes |
| Extinction Coefficient ( | 162,000 | At 548 nm in PBS/Water [1][2].[1][2] | |
| Quantum Yield ( | 0.10 | (unitless) | Constitutively fluorescent. Slight quenching by tetrazine [1]. |
| Excitation Max ( | 548 | nm | Matches 532 nm or 561 nm laser lines. |
| Emission Max ( | 563 | nm | Standard Cy3/TRITC channel. |
| Molecular Weight | ~838 | Da | Salt form (typically K+ or Na+). |
| Solubility | High | - | Water, PBS, DMSO, DMF.[1] |
| Correction Factor ( | 0.03 | - | For DNA/RNA labeling correction. |
| Correction Factor ( | 0.06 | - | For Protein labeling correction. |
Spectral Causality
The high extinction coefficient (162,000
Mechanism of Action: The IEDDA Ligation
The utility of Sulfo-Cy3-Tet lies in its reactivity with trans-cyclooctene (TCO).[] This reaction is catalyst-free, biologically inert, and proceeds with second-order rate constants (
Reaction Pathway Diagram
The following diagram illustrates the irreversible conversion of the Tetrazine-TCO pair into a stable Dihydropyridazine conjugate.
Caption: The Inverse Electron Demand Diels-Alder (IEDDA) reaction releases Nitrogen gas, driving the equilibrium irreversibly toward the stable conjugate.
Experimental Protocols
Protocol A: Precise Concentration Determination
Rationale: Relying on gravimetric measurement (weighing powder) is prone to error due to the hygroscopic nature of sulfonated dyes. Spectrophotometric determination is the self-validating standard.
Materials:
-
UV-Vis Spectrophotometer (e.g., NanoDrop or Cuvette-based).
-
Solvent: PBS (pH 7.[5]4) or Water.
Workflow:
-
Stock Prep: Dissolve ~1 mg of dye in 100 µL DMSO to create a high-concentration master stock (~10-15 mM).
-
Dilution: Prepare a working dilution (e.g., 1:1000) in PBS. The absorbance at 548 nm should fall between 0.1 and 1.0 AU for linearity.
-
Measurement: Measure absorbance at 548 nm (
) and baseline at 700 nm ( ). -
Calculation:
(Where is pathlength in cm, typically 1.0 or 0.1).
Protocol B: Bioorthogonal Labeling (TCO-Modified Protein)
Rationale: TCO is unstable in the presence of thiols and copper. Avoid buffers containing DTT or Mercaptoethanol during the ligation step.
Step-by-Step:
-
Pre-Validation: Ensure Target Protein-TCO is in a thiol-free buffer (e.g., PBS, HEPES).
-
Stoichiometry: Add 1.5 - 2.0 molar equivalents of Sulfo-Cy3-Tetrazine relative to the TCO groups.
-
Note: Because the reaction is extremely fast (
), large excesses of dye are unnecessary and increase background.
-
-
Incubation: React for 15–30 minutes at Room Temperature (or 4°C).
-
Reaction Check: No catalyst is required. The reaction is complete when the pink/red color of the tetrazine (if visible) does not change, though this is hard to see at micro-scale.
-
-
Purification (Critical): Since Sulfo-Cy3-Tet is not fluorogenic (it glows before reaction), you must remove excess dye.
-
Use Zeba Spin Columns (7K MWCO) or Dialysis against PBS.
-
Validation: Measure
(Protein) and (Dye) of the flow-through to calculate Degree of Labeling (DOL).
-
Protocol C: Degree of Labeling (DOL) Calculation
Use the correction factor (0.[6]06) to account for Cy3 absorbance at 280 nm.[2]
Troubleshooting & Field Insights
The "Yellow Gap" (Quenching Paradox)
Researchers often expect Tetrazine probes to be "fluorogenic" (turning on 100x upon reaction).
-
Reality: This effect works via Through-Bond Energy Transfer (TBET) or FRET quenching, which is highly efficient for Blue/Green dyes (e.g., BODIPY-FL, Coumarin) but inefficient for Yellow/Red dyes like Cy3 and Cy5 [4].
-
Implication: Sulfo-Cy3-Tetrazine has a QY of 0.1 before and after reaction (or increases slightly). Do not design "no-wash" imaging experiments with this specific probe.
Stability Warning
-
Tetrazine Instability: The tetrazine ring can degrade via hydrolysis or reaction with nucleophiles over time, turning colorless/non-reactive.
-
Self-Check: If your Stock Solution loses its deep pink/red color and turns pale or yellow-orange, the tetrazine has degraded. The fluorophore (Cy3) might still fluoresce, but it will not ligate. Always store aliquots at -20°C, protected from light and moisture.
References
-
Lumiprobe Corporation. Sulfo-Cyanine3 tetrazine datasheet. Retrieved from
-
Antibodies.com. Sulfo-Cyanine 3 tetrazine Specifications.[2][7] Retrieved from
-
BroadPharm. Sulfo-Cy3-Tetrazine Product Guide. Retrieved from
- Fan, X., et al. (2016). Tetrazine-BODIPY dyes: A simple and practical approach to fluorogenic bioorthogonal labeling.Chemical Communications. (Discusses the wavelength-dependence of tetrazine quenching).
